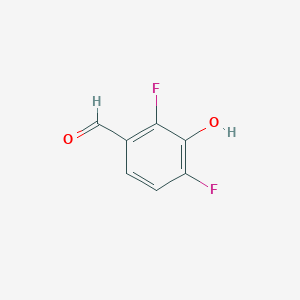

2,4-Difluoro-3-hydroxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-3-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEDPHKYSOYQOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344019 | |

| Record name | 2,4-Difluoro-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192927-69-8 | |

| Record name | 2,4-Difluoro-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluoro-3-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4-Difluoro-3-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and anticipated chemical properties of 2,4-Difluoro-3-hydroxybenzaldehyde. As a substituted aromatic aldehyde, this compound holds potential as a valuable intermediate in the synthesis of novel pharmaceuticals and other fine chemicals. This document collates available data on its physical and spectroscopic properties, outlines plausible synthetic routes based on established organic chemistry principles, discusses its expected chemical reactivity, and summarizes potential safety considerations. Due to the limited availability of specific experimental data for this particular isomer, this guide leverages information from structurally related compounds to provide a predictive yet scientifically grounded resource for researchers.

Introduction

This compound is a poly-substituted aromatic compound featuring an aldehyde functional group, a hydroxyl group, and two fluorine atoms on the benzene ring. The unique electronic interplay between the electron-withdrawing fluorine atoms and the electron-donating hydroxyl group, in conjunction with the reactivity of the aldehyde moiety, makes this molecule an intriguing building block for organic synthesis, particularly in the field of medicinal chemistry. The incorporation of fluorine atoms into bioactive molecules is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. This guide aims to provide a thorough understanding of the chemical characteristics of this compound to facilitate its use in research and development.

Physical and Chemical Properties

Quantitative data for this compound is sparse in the literature. The following tables summarize the available information and provide estimated values based on related compounds.

Table 1: Physical Properties of this compound and Related Compounds

| Property | This compound | 3-Hydroxybenzaldehyde | 2,4-Dihydroxybenzaldehyde | 4-Hydroxybenzaldehyde |

| Molecular Formula | C₇H₄F₂O₂ | C₇H₆O₂ | C₇H₆O₃ | C₇H₆O₂ |

| Molecular Weight | 158.10 g/mol | 122.12 g/mol | 138.12 g/mol | 122.12 g/mol |

| Melting Point (°C) | 141.3 - 141.7[1] | 106[2] | 135[3] | 116[4] |

| Boiling Point (°C) | Data not available | 240[2] | 226[3] | 310-311[4] |

| Solubility | Data not available | Slightly soluble in water; soluble in ethanol, acetone.[5][6] | Moderately soluble in water; soluble in ethanol, ether, chloroform.[7] | 12.9 g/L in water.[4] Soluble in various organic solvents.[8] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks and Features |

| ¹H NMR | - Aldehyde proton (CHO): Singlet, ~9.8-10.5 ppm. - Aromatic protons: Doublets or multiplets in the range of 6.5-7.5 ppm, with coupling to adjacent protons and fluorine atoms. - Hydroxyl proton (OH): Broad singlet, chemical shift dependent on solvent and concentration. |

| ¹³C NMR | - Carbonyl carbon (C=O): ~190-195 ppm. - Aromatic carbons: ~110-160 ppm, with C-F couplings. Carbons directly bonded to fluorine will show large one-bond C-F coupling constants. |

| ¹⁹F NMR | - Two distinct signals for the two fluorine atoms, with chemical shifts and couplings dependent on their positions relative to the other substituents. |

| IR (Infrared) | - O-H stretch: Broad band around 3200-3400 cm⁻¹. - C-H stretch (aromatic): ~3000-3100 cm⁻¹. - C=O stretch (aldehyde): Strong absorption around 1680-1700 cm⁻¹. - C=C stretch (aromatic): ~1500-1600 cm⁻¹. - C-F stretch: Strong absorptions in the range of 1100-1300 cm⁻¹. |

| MS (Mass Spec.) | - Molecular Ion (M⁺): m/z = 158.10. A GC-MS spectrum is available on SpectraBase, which can be used for fragmentation pattern analysis.[9] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not currently published in readily accessible literature. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted benzaldehydes. A potential synthetic workflow is outlined below.

Figure 1: Proposed synthetic workflow for this compound.

Proposed Experimental Protocol (General Methodology)

This protocol is a generalized procedure and would require optimization for the specific substrate.

Step 1: Bromination of 1,3-Difluoro-2-methoxybenzene

-

Dissolve 1,3-difluoro-2-methoxybenzene in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

-

Slowly add N-bromosuccinimide (NBS) to the solution at room temperature.

-

Stir the reaction mixture at room temperature to 40°C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-bromo-2,4-difluoro-3-methoxybenzene.

Step 2: Formylation of 1-Bromo-2,4-difluoro-3-methoxybenzene

-

Dissolve the bromo-intermediate in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78°C.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes.

-

Stir the mixture at -78°C for a period to allow for lithium-halogen exchange.

-

Add anhydrous DMF and continue stirring at low temperature, then allow the reaction to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash, dry, and concentrate as described in Step 1.

-

Purify the crude product by column chromatography to obtain 2,4-difluoro-3-methoxybenzaldehyde.

Step 3: Demethylation to this compound

-

Dissolve the methoxy-aldehyde in an anhydrous solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of boron tribromide (BBr₃) in dichloromethane.

-

Stir the reaction at low temperature and then allow it to warm to room temperature, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of methanol.

-

Remove the solvent and volatile boron species under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water.

-

Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography.

Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of its three functional groups.

Figure 2: General reactivity pathways for this compound.

-

Aldehyde Group: The two electron-withdrawing fluorine atoms are expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. However, the ortho-hydroxyl group can form an intramolecular hydrogen bond with the aldehyde, which may modulate its reactivity. Typical reactions of the aldehyde group include:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid (2,4-difluoro-3-hydroxybenzoic acid) using various oxidizing agents.

-

Reduction: Can be reduced to the corresponding benzyl alcohol (2,4-difluoro-3-hydroxybenzyl alcohol) using reducing agents like sodium borohydride.

-

Nucleophilic Addition: Will undergo nucleophilic addition reactions with Grignard reagents, organolithium compounds, and cyanides.

-

Condensation Reactions: Can participate in aldol, Knoevenagel, and Wittig reactions to form carbon-carbon double bonds.[10]

-

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated with a base. It can undergo O-alkylation or O-acylation to form ethers and esters, respectively.

-

Aromatic Ring: The aromatic ring is activated by the hydroxyl group and deactivated by the aldehyde and fluorine groups towards electrophilic aromatic substitution. The directing effects of these substituents will influence the position of any further substitution.

Safety and Handling

-

Skin Irritation: Likely to cause skin irritation.[11][12][13][14]

-

Eye Irritation: Likely to cause serious eye irritation or damage.[11][12][13][14]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[11][12][13][14]

Recommended Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Applications in Research and Drug Development

While specific applications for this compound have not been extensively reported, its structural motifs suggest significant potential in medicinal chemistry and materials science. Fluorinated aromatic compounds are of great interest in drug discovery for their ability to improve the pharmacokinetic and pharmacodynamic properties of molecules.[15] This compound could serve as a key intermediate for the synthesis of:

-

Novel Heterocycles: The aldehyde and hydroxyl groups can be utilized in cyclization reactions to form various heterocyclic scaffolds.

-

Enzyme Inhibitors: The substituted phenyl ring can be designed to fit into the active sites of enzymes.

-

Molecular Probes: The fluorinated structure could be useful in the development of probes for ¹⁹F NMR-based studies.

Conclusion

This compound is a chemical compound with significant potential for applications in organic synthesis, particularly in the development of new pharmaceuticals. While a comprehensive set of experimental data for this specific molecule is not yet available, this guide provides a robust overview of its expected chemical properties based on established principles and data from analogous structures. Further research is warranted to fully characterize this compound and explore its synthetic utility. This document serves as a foundational resource to stimulate and support such future investigations.

References

- 1. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]

- 2. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. 2,4-Dihydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Page loading... [guidechem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. ossila.com [ossila.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 2,4-Difluoro-3-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Difluoro-3-hydroxybenzaldehyde (CAS No. 192927-69-8), a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and drug discovery. This document details the compound's chemical structure, physicochemical properties, and its emerging role as a crucial building block in the synthesis of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). While specific experimental protocols for its synthesis and its direct involvement in signaling pathways are not extensively documented in publicly available literature, this guide consolidates the existing information and provides context through related compounds and technologies.

Chemical Identity and Structure

This compound is a substituted benzaldehyde with the chemical formula C₇H₄F₂O₂. The presence of two fluorine atoms and a hydroxyl group on the aromatic ring significantly influences its electronic properties and reactivity, making it a valuable synthon in organic chemistry.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 192927-69-8[1] |

| Molecular Formula | C₇H₄F₂O₂[1] |

| Molecular Weight | 158.10 g/mol [1] |

| IUPAC Name | This compound |

| InChI | InChI=1S/C7H4F2O2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-3,11H |

| InChIKey | NDEDPHKYSOYQOY-UHFFFAOYSA-N |

| SMILES | O=Cc1c(O)c(F)cc(F)c1 |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited. The table below summarizes the available information from various chemical suppliers and databases.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | White to cream crystals or powder | Thermo Scientific Chemicals |

| Purity | ≥95% | Ambeed, Inc.[2] |

| Storage Conditions | Inert atmosphere, 2-8°C | Ambeed, Inc.[2] |

Synthesis

General synthetic routes to substituted hydroxybenzaldehydes often involve:

-

Formylation of fluorinated phenols: This can be achieved through various methods such as the Vilsmeier-Haack, Gattermann, or Reimer-Tiemann reactions.

-

Oxidation of the corresponding benzyl alcohol: If the difluoro-hydroxytoluene precursor is accessible, it can be selectively oxidized to the aldehyde.

-

Reduction of a corresponding benzoic acid derivative: The carboxylic acid can be reduced to the aldehyde using appropriate reagents.

A patent for the preparation of 2-fluoro-4-hydroxybenzaldehyde describes a process involving the protection of the hydroxyl group of 3-fluorophenol, followed by bromination, Grignard reagent exchange, reaction with DMF to form the aldehyde, and subsequent deprotection.[4] This multi-step approach highlights a potential synthetic strategy that could be explored for this compound.

Applications in Drug Discovery and Development

The primary documented application of this compound is as a Protein Degrader Building Block .[5] This suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively eliminate target proteins from cells.

Role in PROTAC Technology

PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

Caption: General mechanism of action for PROTACs.

This compound, with its reactive aldehyde group and sites for linker attachment, can serve as a versatile scaffold or an intermediate in the synthesis of the "warhead" component of a PROTAC that targets a specific protein of interest. The fluorine atoms can enhance metabolic stability and binding affinity, which are desirable properties in drug candidates.

Potential Involvement in Signaling Pathways

There is currently no direct evidence in the scientific literature linking this compound to specific signaling pathways. However, studies on structurally related hydroxybenzaldehydes offer insights into potential biological activities.

For instance, 3-hydroxybenzaldehyde (3-HBA) and 4-hydroxybenzaldehyde (4-HBA) have been shown to activate the Sonic Hedgehog (Shh) signaling pathway in astrocytes.[5] This pathway is crucial for development and tissue homeostasis. Furthermore, benzaldehyde derivatives have been reported to suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways, by regulating 14-3-3ζ-mediated protein-protein interactions.[6]

Given the structural similarities, it is conceivable that this compound could modulate these or other cellular signaling pathways. The presence of fluorine atoms may alter its potency, selectivity, and mechanism of action compared to its non-fluorinated counterparts. Further research is required to elucidate the specific biological effects of this compound.

Caption: Hypothesized signaling pathway interactions.

Experimental Data

Mass Spectrometry

A GC-MS spectrum is available for this compound, which can be used for its identification and to confirm its molecular weight.[7]

Table 3: Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | Not specified (likely EI for GC-MS) |

| Molecular Ion (M+) | Expected at m/z 158.0179 |

| Database ID | SpectraBase Compound ID: L2OxG1boyp8[7] |

Conclusion

This compound is an emerging chemical entity with considerable potential in the field of drug discovery, particularly as a building block for targeted protein degraders. Its fluorinated structure offers advantages in terms of metabolic stability and binding characteristics. While comprehensive data on its synthesis, physicochemical properties, and biological activity are still limited, this guide consolidates the current knowledge. Further research into its synthesis, reactivity, and biological effects is warranted to fully unlock its potential for the development of novel therapeutics. Researchers are encouraged to explore its utility in creating PROTACs and to investigate its influence on cellular signaling pathways.

References

- 1. Angene - this compound | 192927-69-8 | MFCD12405741 | AG0073JM [japan.angenechemical.com]

- 2. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 3. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]

- 4. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 5. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dev.spectrabase.com [dev.spectrabase.com]

physical and chemical properties of 2,4-Difluoro-3-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-3-hydroxybenzaldehyde is a fluorinated aromatic aldehyde of interest in medicinal chemistry and drug development. The presence of two fluorine atoms and a hydroxyl group on the benzaldehyde scaffold can significantly influence its physicochemical properties, metabolic stability, and biological activity. This document provides a comprehensive overview of the known physical and chemical properties of this compound, along with relevant experimental details and potential synthetic routes.

Physicochemical Properties

The introduction of fluorine atoms can alter properties such as acidity, lipophilicity, and metabolic stability, making this compound a valuable building block in the design of novel therapeutic agents.

Physical Properties

Quantitative physical data for this compound is summarized in the table below. The boiling point has not been reported and may be subject to decomposition at elevated temperatures. The solubility is expected to be moderate in polar organic solvents.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 158.10 g/mol | --INVALID-LINK-- |

| CAS Number | 192927-69-8 | SpectraBase[1] |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | 141.3-141.7 °C | Alkorta et al.[2] |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water; soluble in organic solvents such as ethanol, methanol, and DMSO. | Inferred from related compounds[3][4][5] |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound.

2.2.1. NMR Spectroscopy

The ¹H, ¹³C, and ¹⁹F NMR data for this compound have been reported by Alkorta et al.[2]. The spectra were recorded in DMSO-d₆ at 300 K.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.16 | d | 4J(H,F) = 1.6 | CHO |

| 9.94 | s | OH | |

| 7.42 | ddd | 3J(H,H) = 8.9, 4J(H,F) = 6.8, 4J(H,F) = 4.9 | H-6 |

| 7.11 | ddd | 3J(H,H) = 8.9, 3J(H,F) = 10.7, 5J(H,F) = 1.2 | H-5 |

¹³C NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 186.7 | dd | 3J(C,F) = 5.9, 5J(C,F) = 2.0 | CHO |

| 152.0 | dd | 1J(C,F) = 247.9, 2J(C,F) = 11.2 | C-2 |

| 142.1 | dd | 1J(C,F) = 244.2, 2J(C,F) = 3.9 | C-4 |

| 138.8 | dd | 2J(C,F) = 14.5, 4J(C,F) = 2.0 | C-3 |

| 124.9 | dd | 3J(C,F) = 4.1, 3J(C,F) = 3.8 | C-6 |

| 120.3 | dd | 2J(C,F) = 15.1, 4J(C,F) = 3.9 | C-1 |

| 113.8 | dd | 2J(C,F) = 22.4, 4J(C,F) = 3.2 | C-5 |

¹⁹F NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| -139.7 | dd | 3J(F,F) = 19.8, 4J(F,H) = 6.8 | F-2 |

| -155.8 | ddd | 3J(F,F) = 19.8, 3J(F,H) = 10.7, 4J(F,H) = 4.9 | F-4 |

2.2.2. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3500-3200 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl |

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 2850-2750 | Medium | C-H Stretch | Aldehyde |

| 1700-1680 | Strong | C=O Stretch | Aldehyde |

| 1620-1580 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1250-1000 | Strong | C-F Stretch | Aryl Fluoride |

2.2.3. Mass Spectrometry

A Gas Chromatography-Mass Spectrometry (GC-MS) analysis is available for this compound, indicating a molecular weight of 158.1 g/mol .[1][6]

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its three functional groups: the aldehyde, the hydroxyl group, and the fluorinated aromatic ring.

-

Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack and can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and the formation of imines and oximes.

-

Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can also undergo etherification and esterification reactions.

-

Aromatic Ring: The fluorine atoms are strong electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution. However, they can activate the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the fluorine atoms.

The interplay of these functional groups makes this compound a versatile intermediate for the synthesis of more complex molecules.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, based on common organic synthesis methodologies for substituted benzaldehydes, a plausible synthetic route would be the formylation of 2,4-difluoro-3-methoxyphenol followed by demethylation, or the direct formylation of 2,6-difluorophenol. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic rings.[7][8][9]

Proposed Synthesis via Vilsmeier-Haack Reaction

This proposed protocol is based on the general procedure for the Vilsmeier-Haack formylation of phenols.

Reaction Scheme:

Proposed Synthesis of this compound

Materials:

-

2,6-Difluorophenol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium acetate

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of N,N-dimethylformamide (3 equivalents) in dichloromethane at 0 °C, slowly add phosphorus oxychloride (1.2 equivalents).

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 2,6-difluorophenol (1 equivalent) in dichloromethane to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.

-

Stir the mixture vigorously for 1 hour.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with dilute hydrochloric acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Potential Applications in Drug Development

While specific biological activities for this compound have not been extensively reported, its structural motifs are present in various biologically active molecules. Benzaldehyde derivatives are known to possess a wide range of pharmacological effects, including antimicrobial and anticancer activities.[8][10][11][12][13][14][15][16] The incorporation of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.[17] Therefore, this compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.

Safety Information

The safety data for this compound indicates that it is a hazardous substance.[18]

Hazard Statements:

-

H315: Causes skin irritation.[18]

-

H319: Causes serious eye irritation.[18]

-

H335: May cause respiratory irritation.[18]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[18]

-

P280: Wear protective gloves/eye protection/face protection.[18]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[18]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[18]

It is essential to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualization Diagrams

Proposed Synthetic Workflow

Caption: A flowchart illustrating the proposed synthetic workflow for this compound.

Reactivity Profile

Caption: A diagram showing the potential reaction pathways for this compound.

References

- 1. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 11. 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biomolther.org [biomolther.org]

- 17. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 18. pharm.sinocurechem.com [pharm.sinocurechem.com]

An In-depth Technical Guide to 2,4-Difluoro-3-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and the potential applications of 2,4-Difluoro-3-hydroxybenzaldehyde. This compound is a fluorinated aromatic aldehyde of interest in medicinal chemistry and organic synthesis due to its potential as a versatile building block for novel therapeutic agents and fine chemicals. The introduction of fluorine atoms can significantly modify the pharmacokinetic and pharmacodynamic properties of molecules, making this a compound of interest for drug discovery programs.

Core Molecular Data

The fundamental molecular and chemical properties of this compound are summarized below. These data are crucial for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Data |

| Molecular Formula | C₇H₄F₂O₂ |

| Molecular Weight | 158.10 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC(=C(C(=C1C=O)F)O)F |

| InChI Key | NDEDPHKYSOYQOY-UHFFFAOYSA-N |

Proposed Synthetic Protocol

Objective: To synthesize this compound from a commercially available starting material.

Proposed Reaction Scheme: A potential synthetic approach could involve the ortho-lithiation and subsequent formylation of a suitably protected 2,4-difluorophenol derivative.

Materials and Reagents:

-

1,3-Difluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Diisopropylamine

-

Dry tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Experimental Procedure:

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), a solution of diisopropylamine in dry THF is cooled to -78 °C. An equimolar amount of n-butyllithium is added dropwise, and the mixture is stirred for 30 minutes at this temperature to generate LDA.

-

Ortho-Lithiation: 1,3-Difluorobenzene is then added dropwise to the LDA solution at -78 °C. The reaction mixture is stirred for a further 2-3 hours to allow for regioselective lithiation at the C2 position, directed by the two fluorine atoms.

-

Formylation: N,N-Dimethylformamide (DMF) is added to the reaction mixture at -78 °C. The resulting mixture is stirred for an additional 1-2 hours and then allowed to warm to room temperature overnight.

-

Work-up and Purification: The reaction is quenched by the slow addition of aqueous HCl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to yield 2,6-difluorobenzaldehyde.

-

Hydroxylation: The resulting 2,6-difluorobenzaldehyde would then need to undergo a nucleophilic aromatic substitution reaction to introduce the hydroxyl group at the 3-position. This is a challenging transformation and may require specialized conditions, potentially involving a protected hydroxylamine equivalent followed by hydrolysis.

Disclaimer: This is a proposed synthetic route and has not been experimentally validated. Optimization of reaction conditions would be necessary.

Visualized Workflows and Pathways

To further elucidate the role of this compound, the following diagrams illustrate a proposed synthetic pathway and its potential application in drug discovery.

Caption: A proposed multi-step synthesis for a difluoro-hydroxybenzaldehyde.

Caption: Use as a precursor in the synthesis of bioactive molecules.

The unique substitution pattern of this compound, combining the reactive aldehyde group with the directing and electronically modifying effects of two fluorine atoms and a hydroxyl group, makes it a valuable intermediate. Based on the known activities of similar fluorinated benzaldehydes, derivatives of this compound could be investigated for a range of biological activities, including but not limited to anti-inflammatory, anti-cancer, and anti-microbial properties. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted.

Navigating the Solubility Landscape of 2,4-Difluoro-3-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluoro-3-hydroxybenzaldehyde is a key building block in medicinal chemistry and materials science. Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the principles governing the solubility of this compound and outlines a detailed experimental protocol for its determination. While specific quantitative solubility data for this compound is not extensively available in public literature, this document offers a robust framework for its empirical determination and provides insights into its expected behavior based on the physicochemical properties of structurally similar molecules.

Introduction

The strategic placement of fluorine atoms and a hydroxyl group on the benzaldehyde scaffold imparts unique electronic and hydrogen-bonding properties to this compound. These features significantly influence its interaction with different solvent systems, making a thorough understanding of its solubility essential for its effective application. This guide will delve into the theoretical considerations of its solubility and provide a practical, step-by-step methodology for its quantitative measurement.

Theoretical Considerations for Solubility

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." The molecule possesses both polar and non-polar characteristics. The hydroxyl (-OH) and aldehyde (-CHO) groups are polar and capable of forming hydrogen bonds. The fluorinated benzene ring contributes to its non-polar character.

Based on the solubility of similar compounds like 3-hydroxybenzaldehyde and 2,4-dihydroxybenzaldehyde, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as acetone, and moderate solubility in polar protic solvents like ethanol and methanol.[1][2] Its solubility in non-polar solvents like benzene is expected to be limited.[3]

Experimental Determination of Solubility

The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid compound in a liquid solvent.[4] This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute.

Materials

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (readability ± 0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with Teflon-lined screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Protocol: Isothermal Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature.

-

Equilibrate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time should be determined empirically by sampling at different time points until the concentration remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Accurately weigh the volumetric flask containing the filtrate to determine the mass of the solution.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Analyze the diluted sample solution using the same validated HPLC method.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mole fraction.

-

Data Presentation

While specific data for this compound is pending experimental determination, the results should be compiled into a clear and concise table for comparative analysis.

Table 1: Hypothetical Solubility Data of this compound at 25°C

| Organic Solvent | Dielectric Constant (approx.) | Solubility ( g/100 mL) |

| Acetone | 20.7 | Experimental Value |

| Ethanol | 24.5 | Experimental Value |

| Methanol | 32.7 | Experimental Value |

| Ethyl Acetate | 6.0 | Experimental Value |

| Dichloromethane | 9.1 | Experimental Value |

| Toluene | 2.4 | Experimental Value |

| Hexane | 1.9 | Experimental Value |

Note: The values in this table are placeholders and must be determined experimentally.

Visualizing the Workflow

A systematic workflow is crucial for efficient and accurate solubility determination and solvent selection.

Caption: Workflow for Solubility Determination and Solvent Selection.

Conclusion

This technical guide provides a foundational framework for understanding and determining the solubility of this compound in organic solvents. By following the detailed experimental protocol, researchers can generate reliable and reproducible solubility data. This information is invaluable for making informed decisions during process development, leading to improved reaction efficiency, higher purity of products, and more stable formulations. The outlined workflow offers a systematic approach to solvent selection, a critical step in the successful application of this versatile chemical intermediate.

References

A Technical Guide to the Spectral Analysis of 2,4-Difluoro-3-hydroxybenzaldehyde

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for 2,4-Difluoro-3-hydroxybenzaldehyde. It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and workflow visualizations to aid in the characterization of this compound.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₇H₄F₂O₂ Molecular Weight: 158.10 g/mol CAS Number: 192927-69-8

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~10.0 - 10.5 | Singlet | - | Aldehyde proton (-CHO) |

| ~7.0 - 7.5 | Multiplet | - | Aromatic proton (H-6) |

| ~6.8 - 7.2 | Multiplet | - | Aromatic proton (H-5) |

| ~5.5 - 6.5 | Broad Singlet | - | Hydroxyl proton (-OH) |

Note: Predicted values are based on typical chemical shifts for substituted benzaldehydes. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~185 - 195 | Aldehyde Carbonyl (C=O) |

| ~150 - 160 (d, JC-F) | C-F |

| ~140 - 150 (d, JC-F) | C-F |

| ~135 - 145 | C-OH |

| ~115 - 125 | Aromatic C-H |

| ~110 - 120 | Aromatic C-H |

| ~105 - 115 | Aromatic C-CHO |

Note: Predicted values are based on analogous compounds. The carbons attached to fluorine will exhibit splitting (doublets) due to C-F coupling.

Table 3: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3200 - 3600 | Broad | O-H stretch (hydroxyl) |

| 2700 - 2800 | Medium | C-H stretch (aldehyde) |

| 1685 - 1710 | Strong | C=O stretch (aromatic aldehyde)[1][2] |

| 1500 - 1600 | Medium-Strong | C=C stretch (aromatic ring) |

| 1200 - 1300 | Strong | C-O stretch (hydroxyl) |

| 1000 - 1200 | Strong | C-F stretch |

Table 4: Predicted Mass Spectrometry (MS) Data [3]

| Adduct | m/z (mass-to-charge ratio) |

| [M]⁺ | 158.01738 |

| [M+H]⁺ | 159.02521 |

| [M+Na]⁺ | 181.00715 |

| [M-H]⁻ | 157.01065 |

| Monoisotopic Mass | 158.01793 Da |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[4] Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.0 ppm).[4][5]

-

Spectrometer Setup: Insert the NMR tube into the spectrometer.[4] The magnetic field is locked onto the deuterium signal of the solvent, and the field is shimmed to achieve homogeneity, which ensures sharp and symmetrical peaks.[4]

-

Data Acquisition (¹H NMR):

-

Data Acquisition (¹³C NMR):

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.

-

-

Data Processing: A Fourier transform is applied to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[4] The spectrum is then phase-corrected, and the chemical shift scale is calibrated to the TMS peak at 0 ppm.[4] Peak integration determines the relative number of protons, and splitting patterns are analyzed to determine coupling constants.[4]

3.2 Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Technique):

-

Grind a small amount of the solid sample with potassium bromide (KBr) powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Data Acquisition: Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer. A background spectrum of air (or the clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule. The C=O stretching band for aromatic aldehydes typically appears around 1700-1720 cm⁻¹.[6] A weaker aldehyde C-H stretching band is expected around 2700-2800 cm⁻¹.[1][6]

3.3 Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Various ionization techniques can be used:

-

Electron Ionization (EI): The sample is bombarded with high-energy electrons, causing fragmentation. This is common in GC-MS.

-

Electrospray Ionization (ESI): The sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. This is common in LC-MS and is a softer ionization technique, often leaving the molecular ion intact.

-

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis: The peak with the highest m/z often corresponds to the molecular ion ([M]⁺) or a protonated/adducted molecule ([M+H]⁺), which confirms the molecular weight. The fragmentation pattern provides structural information.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Caption: NMR data interpretation pathway.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. PubChemLite - this compound (C7H4F2O2) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Aromatic Aldehyde IR Spectrum Guide - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

An In-depth Technical Guide to 2,4-Difluoro-3-hydroxybenzaldehyde: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Difluoro-3-hydroxybenzaldehyde, a key fluorinated aromatic aldehyde. While a definitive historical record of its initial discovery is not prominently documented, its significance has emerged through its application as a crucial intermediate in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. This document details its physicochemical properties, outlines a plausible synthetic route based on established chemical transformations, and explores its role in the development of kinase inhibitors. The guide is structured to provide researchers and drug development professionals with a detailed understanding of this compound's characteristics and utility.

Introduction

This compound (CAS No. 192927-69-8) is a substituted aromatic aldehyde whose importance is intrinsically linked to the growing field of fluorinated pharmaceuticals. The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, including metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated building blocks like this compound have become valuable tools in the design and synthesis of novel therapeutic agents. Its trifunctional nature, possessing an aldehyde group, a hydroxyl group, and two fluorine atoms on the benzene ring, offers a versatile platform for a variety of chemical modifications, making it a sought-after intermediate in the synthesis of targeted therapies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₇H₄F₂O₂ | [1][2] |

| Molecular Weight | 158.10 g/mol | [1][2] |

| CAS Number | 192927-69-8 | [1][2] |

| Appearance | Solid (predicted) | |

| XlogP (predicted) | 1.2 | [3] |

| Monoisotopic Mass | 158.01793 Da | [3] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of available and predicted spectral data.

Mass Spectrometry

The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 159.02521 | 123.5 |

| [M+Na]⁺ | 181.00715 | 134.5 |

| [M-H]⁻ | 157.01065 | 124.4 |

| [M] | 158.01738 | 121.9 |

Data sourced from predicted values.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3.2.1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~10.2 | s | -CHO |

| ~7.5 | m | Ar-H |

| ~7.1 | m | Ar-H |

| ~5.9 | s (broad) | -OH |

Table 3.2.2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~190 | C=O (aldehyde) |

| ~155 (d) | C-F |

| ~150 (d) | C-F |

| ~145 | C-OH |

| ~125 | Ar-C |

| ~120 (d) | Ar-C |

| ~115 (d) | Ar-C |

Note: Predicted values are based on computational models and may differ from experimental results. 'd' denotes a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 (broad) | O-H stretch |

| ~1680 | C=O stretch (aldehyde) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1250 | C-F stretch |

History of Synthesis

While a singular "discovery" event for this compound is not well-documented, its emergence is tied to the advancement of synthetic methodologies for producing highly substituted aromatic compounds for the pharmaceutical industry. A plausible and efficient method for its synthesis is the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic rings.[4][5][6]

A likely precursor for this synthesis is 2,4-difluoro-3-methoxyphenol. The synthesis would involve the protection of the hydroxyl group, followed by formylation and subsequent deprotection. The general steps are outlined below.

Plausible Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process starting from a readily available difluorinated phenol derivative.

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocols

The following is a detailed, representative experimental protocol for the synthesis of this compound based on methods used for structurally similar compounds.

Synthesis of 2,4-Difluoro-3-methoxybenzaldehyde (Vilsmeier-Haack Formylation)

Materials:

-

1,3-Difluoro-2-methoxybenzene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of anhydrous DMF (1.5 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, slowly add POCl₃ (1.2 equivalents).

-

The mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

A solution of 1,3-difluoro-2-methoxybenzene (1 equivalent) in anhydrous DCM is added dropwise to the Vilsmeier reagent at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and slowly poured into a beaker of crushed ice with vigorous stirring.

-

The mixture is then neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The aqueous layer is extracted three times with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude 2,4-difluoro-3-methoxybenzaldehyde.

-

The crude product is purified by column chromatography on silica gel.

Demethylation to this compound

Materials:

-

2,4-Difluoro-3-methoxybenzaldehyde

-

Boron tribromide (BBr₃) or concentrated Hydrobromic acid (HBr)

-

Dichloromethane (DCM), anhydrous

-

Methanol

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

The crude 2,4-difluoro-3-methoxybenzaldehyde from the previous step is dissolved in anhydrous DCM and cooled to -78 °C under a nitrogen atmosphere.

-

A solution of BBr₃ (1.5 equivalents) in DCM is added dropwise.

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

The reaction is quenched by the slow addition of methanol at 0 °C.

-

The mixture is concentrated under reduced pressure, and the residue is partitioned between ethyl acetate and water.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous Na₂SO₄.

-

The solvent is evaporated to give the crude product, which can be further purified by recrystallization or column chromatography to yield pure this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. Kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.

Role as an Intermediate in Kinase Inhibitor Synthesis

The structural motifs present in this compound are found in various kinase inhibitors. The fluorinated phenyl ring can engage in specific interactions within the ATP-binding pocket of kinases, while the hydroxyl and aldehyde groups provide handles for further chemical elaboration to construct the final inhibitor molecule. For instance, it can serve as a precursor for the synthesis of substituted benzamides, which are known to be effective Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukemia (CML).[7]

The general synthetic approach involves the conversion of the aldehyde to an oxime or another functional group that can be further reacted to build the core structure of the inhibitor.

Caption: Role of this compound in the synthesis of a generic kinase inhibitor and its target pathway.

Conclusion

This compound, while not having a storied history of discovery, has established itself as a significant and versatile intermediate in modern organic and medicinal chemistry. Its unique combination of functional groups, particularly the strategically placed fluorine atoms, makes it an attractive starting material for the synthesis of complex, biologically active molecules. The plausible synthetic routes, primarily centered around the Vilsmeier-Haack reaction, are scalable and efficient. Its primary application lies in the construction of targeted therapeutics, most notably kinase inhibitors, where it contributes to the fine-tuning of the pharmacological properties of the final drug candidates. As the demand for sophisticated and highly specific drugs continues to grow, the importance of such fluorinated building blocks in the drug discovery and development pipeline is set to increase. This guide provides a foundational understanding of this key chemical entity for researchers and professionals in the field.

References

- 1. rsc.org [rsc.org]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. PubChemLite - this compound (C7H4F2O2) [pubchemlite.lcsb.uni.lu]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Building Block: An In-Depth Technical Guide to 2,4-Difluoro-3-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic use of fluorinated aromatic compounds has become a cornerstone for developing novel therapeutics with enhanced pharmacological profiles. Among these, 2,4-Difluoro-3-hydroxybenzaldehyde stands out as a pivotal building block. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a hydroxyl group, imparts distinct chemical reactivity and offers a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors.

Chemical and Physical Properties

This compound is a solid organic compound with the chemical formula C₇H₄F₂O₂. The presence of the fluorine atoms significantly influences the electronic properties of the aromatic ring, enhancing its electrophilicity and modifying the acidity of the hydroxyl group. These characteristics are crucial for its reactivity in various organic transformations.

| Property | Value | Reference |

| Molecular Formula | C₇H₄F₂O₂ | [1][2] |

| Molecular Weight | 158.10 g/mol | [1][2][3] |

| CAS Number | 192927-69-8 | [1] |

| Appearance | Solid | |

| InChI | InChI=1S/C7H4F2O2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-3,11H | [1][2] |

| InChIKey | NDEDPHKYSOYQOY-UHFFFAOYSA-N | [1][2] |

| SMILES | C1=CC(=C(C(=C1C=O)F)O)F | [2] |

Synthesis of this compound

A potential synthetic pathway is outlined below:

Figure 1: Plausible synthetic route to this compound.

Experimental Protocol (Hypothetical Reduction of 2,4-Difluoro-3-hydroxybenzoic acid)

Warning: This is a hypothetical procedure and should be adapted and optimized with appropriate laboratory safety precautions.

-

Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-difluoro-3-hydroxybenzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reducing Agent Addition: Slowly add a solution of a suitable reducing agent, such as borane-THF complex (BH₃·THF) or lithium aluminium hydride (LiAlH₄) (1.1-1.5 equivalents), to the stirred solution via the dropping funnel.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1 M HCl) at 0 °C.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Role as a Building Block in Medicinal Chemistry

The aldehyde functionality of this compound serves as a versatile handle for a variety of chemical transformations, making it a valuable building block in the synthesis of complex organic molecules. Its applications are particularly prominent in the construction of heterocyclic scaffolds, which are prevalent in many classes of therapeutic agents.

Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have emerged as a major class of targeted therapies[5]. Fluorinated benzaldehydes are frequently employed in the synthesis of these inhibitors to enhance their binding affinity, selectivity, and pharmacokinetic properties[6][7][8].

A general workflow for the utilization of a substituted benzaldehyde in the synthesis of kinase inhibitors is depicted below:

Figure 2: General workflow for kinase inhibitor synthesis.

Key Reactions of this compound

The aldehyde and hydroxyl groups of this compound allow for a range of chemical transformations, including:

-

Condensation Reactions: The aldehyde group can readily undergo condensation with various nucleophiles, such as amines and active methylene compounds, to form imines (Schiff bases), enamines, and other carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in building diverse heterocyclic systems[15][16].

-

Wittig Reaction: The Wittig reaction provides a powerful method for the conversion of the aldehyde to an alkene, allowing for the extension of the carbon skeleton and the introduction of various functional groups[13][17][18].

-

Reductive Amination: The aldehyde can be converted to an amine through reductive amination, a crucial transformation in the synthesis of many pharmaceutical compounds.

-

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, providing further avenues for functional group manipulation.

-

O-Alkylation/O-Acylation: The hydroxyl group can be alkylated or acylated to introduce a variety of substituents, which can be used to modulate the solubility, lipophilicity, and metabolic stability of the final compound.

Signaling Pathways and Biological Activity

For example, inhibitors of GSK-3β can modulate the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and differentiation. Dysregulation of this pathway is a hallmark of many cancers[12][13]. Similarly, inhibitors of p38 MAP kinase, another important drug target, can block inflammatory cytokine production and are being investigated for the treatment of inflammatory diseases[16].

The incorporation of the 2,4-difluoro-3-hydroxy-phenyl moiety can contribute to the binding affinity and selectivity of the inhibitor through various non-covalent interactions within the kinase's active site, such as hydrogen bonding (via the hydroxyl group) and halogen bonding (via the fluorine atoms).

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its unique electronic properties, conferred by the fluorine and hydroxyl substituents, provide a powerful tool for medicinal chemists to design and synthesize novel therapeutic agents with improved pharmacological properties. The potential for this building block to contribute to the development of new kinase inhibitors and other important pharmaceuticals underscores its significance in modern drug discovery. Further exploration of its reactivity and application in the synthesis of novel bioactive compounds is a promising area for future research.

References

- 1. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 5. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers [jstage.jst.go.jp]

- 8. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,4-Difluoro-3-hydroxybenzoicacid | 91659-08-4 | FD42965 [biosynth.com]

- 10. researchgate.net [researchgate.net]

- 11. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 19. apjai-journal.org [apjai-journal.org]

An In-depth Technical Guide to the Potential Reactivity of 2,4-Difluoro-3-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluoro-3-hydroxybenzaldehyde is a polyfunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an aldehyde, a hydroxyl group, and two fluorine atoms on the benzene ring, imparts a distinct reactivity profile. The electron-withdrawing nature of the fluorine atoms and the aldehyde group, combined with the electron-donating and hydrogen-bonding capabilities of the hydroxyl group, create a complex interplay of electronic and steric effects that govern the molecule's chemical behavior. This guide provides a comprehensive overview of the potential reactivity of this compound's core functional groups, supported by established reaction principles and analogous transformations. It aims to serve as a technical resource for researchers leveraging this versatile building block in novel synthetic endeavors.

Core Functional Group Analysis

The reactivity of this compound is primarily dictated by the interplay of its three key functional groups: the aldehyde, the hydroxyl, and the difluorinated phenyl ring.

-

Aldehyde Group (-CHO): The aldehyde group is a primary site for nucleophilic attack due to the electrophilic nature of the carbonyl carbon. It readily participates in a wide array of condensation, oxidation, reduction, and carbon-carbon bond-forming reactions. The presence of two electron-withdrawing fluorine atoms on the ring is expected to enhance the electrophilicity of the carbonyl carbon, potentially leading to increased reaction rates in nucleophilic additions.

-

Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion, a potent nucleophile. This enables reactions such as O-alkylation and esterification. Its position ortho to a fluorine atom and meta to the aldehyde group influences its acidity and nucleophilicity through inductive and resonance effects. Intramolecular hydrogen bonding between the hydroxyl group and the ortho-fluorine atom might influence its reactivity.

-

Difluorophenyl Ring: The two fluorine atoms strongly deactivate the aromatic ring towards electrophilic aromatic substitution due to their powerful electron-withdrawing inductive effects. Conversely, they activate the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the fluorine atoms, should a suitable leaving group be present or if conditions for ipso-substitution are met.

Potential Reactivity and Synthetic Transformations

This section outlines the key potential reactions for each functional group of this compound, providing a framework for its synthetic utility.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a variety of chemical transformations.

-

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with active methylene compounds, such as malononitrile or ethyl cyanoacetate, typically in the presence of a basic catalyst. These reactions lead to the formation of α,β-unsaturated systems, which are valuable intermediates in the synthesis of various heterocyclic compounds and other functionalized molecules.[1][2][3][4]

-

Claisen-Schmidt Condensation: Condensation with ketones containing α-hydrogens, in the presence of a base, yields chalcones (α,β-unsaturated ketones).[5][6][7][8][9] These structures are prevalent in many biologically active natural products and synthetic compounds.

The Wittig reaction provides a reliable method for the conversion of the aldehyde to an alkene.[10][11][12][13][14] Reaction with a phosphorus ylide (Wittig reagent) allows for the introduction of a variety of substituted vinyl groups.

The aldehyde group can be readily reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[15][16][17][18][19] NaBH₄ is a milder reagent and can often be used for selective reduction of the aldehyde in the presence of other reducible functional groups.[15][17]

Oxidation of the aldehyde group yields the corresponding carboxylic acid, 2,4-difluoro-3-hydroxybenzoic acid. This transformation can be achieved using various oxidizing agents. A patented method describes the synthesis of this acid from a related precursor, indicating its importance as a synthetic intermediate.[20]

Reactions of the Hydroxyl Group

The phenolic hydroxyl group offers opportunities for derivatization through O-alkylation and related reactions.

The hydroxyl group can be alkylated to form ethers using alkyl halides in the presence of a base. The regioselectivity of alkylation in polyhydroxybenzaldehydes is well-documented, with the more acidic and less sterically hindered hydroxyl group reacting preferentially.[21][22][23][24] In the case of this compound, the acidity of the hydroxyl group will be influenced by the electronic effects of the adjacent fluorine and aldehyde groups.

Reactions of the Aromatic Ring

The electronic nature of the difluorinated ring directs its reactivity towards nucleophilic rather than electrophilic substitution.

The presence of two electron-withdrawing fluorine atoms activates the aromatic ring to nucleophilic attack. While fluorine is not the best leaving group, under forcing conditions or with potent nucleophiles, one of the fluorine atoms could potentially be displaced. The positions ortho and para to the activating groups are the most likely sites for substitution. Reactions with nucleophiles like amines and thiols are common SNAr transformations.[25][26][27]

This compound is a valuable precursor for the synthesis of various heterocyclic systems.

-

Quinolines: The Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a common method for quinoline synthesis. While this compound does not possess the required amino group, it can be a precursor to intermediates that can then undergo cyclization to form substituted quinolines.[28][29][30][31]

-

Chromones and Flavones: These oxygen-containing heterocycles can be synthesized from ortho-hydroxyaryl ketones. This compound could be elaborated into a suitable o-hydroxyacetophenone derivative, which can then be cyclized to form the corresponding fluorinated chromones or flavones.[32][33][34][35][36]

Experimental Protocols (Exemplary)

The following protocols are based on general procedures for the described reaction types and may require optimization for this compound.

General Procedure for Knoevenagel Condensation

Materials:

-

This compound

-

Active methylene compound (e.g., malononitrile)

-

Basic catalyst (e.g., piperidine, triethylamine)

-

Solvent (e.g., ethanol, methanol)

Procedure:

-

Dissolve this compound (1.0 eq.) and the active methylene compound (1.0-1.2 eq.) in the chosen solvent.

-

Add a catalytic amount of the base (0.1 eq.).

-